N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide
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Description
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis of Novel Compounds
Research has shown that derivatives of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide, such as 4-(N,N-Dimethylamino)pyridine (DMAP), play a crucial role as basic nucleophilic catalysts in the synthesis of novel compounds. For instance, DMAP was employed effectively for synthesizing new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides through specific reactions, showcasing its significant efficiency compared to other catalytic systems (Khashi, Davoodnia, & Chamani, 2014).
Molecular Structure and Hydrogen Bonding
Studies have detailed the molecular structures and hydrogen bonding patterns of related pyrimidin-4(3H)-one derivatives. These studies have identified significant polarization in the electronic structures of these molecules, and they have outlined how molecules are linked through various hydrogen bonds to form intricate molecular ribbons and sheets, demonstrating the compound's structural versatility (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Synthesis and Characterization
The compound and its related derivatives have been central in various chemical synthesis processes, leading to the creation of stable betainic pyrimidinaminides and other complex molecules. These processes often involve the substitution of different groups, showcasing the compound's utility in producing a wide range of chemical entities with potential applications across various scientific fields (Schmidt, 2002).
Formation of Hydrogen-Bonded Networks
Research into the crystal structures of compounds related to this compound has revealed detailed hydrogen-bonded networks. These studies have provided insights into the structural stability and molecular interactions within these compounds, highlighting their potential importance in materials science and pharmaceutical research (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Properties
IUPAC Name |
(E)-N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-23(2)18-16(14-20-19(22-18)24-12-6-7-13-24)21-17(25)11-10-15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,25)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAIIOFWHDBBTA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.